

# YY173 application in CRISPR screening experiments

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## Compound of Interest

Compound Name: YY173

Cat. No.: B15584387

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An important clarification is that while the small molecule **YY173** is identified as a dual inhibitor of CDK4 and CDK6, publicly available research specifically detailing its application in CRISPR screening experiments is not available.<sup>[1]</sup> The following application notes and protocols are therefore based on the well-established use of other CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, in CRISPR screens.<sup>[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]</sup> These examples serve as a template for how a researcher might use **YY173** in similar experimental contexts.

## Application Notes: YY173 in CRISPR Screening

### Introduction

**YY173** is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC<sub>50</sub> values of 7.7 nM and 88 nM, respectively.<sup>[1]</sup> CDK4/6 are key regulators of the cell cycle, and their inhibition has proven to be an effective therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer.<sup>[12][15][21]</sup> CRISPR-Cas9 genome-wide or targeted screening is a powerful tool to investigate the genetic basis of drug sensitivity and resistance. By combining CRISPR screens with a CDK4/6 inhibitor like **YY173**, researchers can identify genes and pathways that modulate the cellular response to this class of drugs.

### Key Applications

- **Identification of Resistance Mechanisms:** A primary application is to uncover genes whose loss-of-function confers resistance to **YY173**. This is achieved by performing a CRISPR knockout screen in a cancer cell line sensitive to **YY173** and selecting for cells that survive and proliferate in the presence of the inhibitor. The sgRNAs enriched in the resistant population will point to genes whose inactivation allows cells to bypass the cell cycle arrest induced by **YY173**. For example, similar screens with palbociclib have identified the loss of genes like F9 as a mechanism of resistance.<sup>[5][10]</sup>
- **Discovery of Synthetic Lethal Interactions:** Conversely, CRISPR screens can identify genes that are essential for survival only in the presence of **YY173**. This "synthetic lethality" can reveal novel drug targets for combination therapies. In this experimental setup, the depletion of specific sgRNAs in the **YY173**-treated population compared to a control group indicates a synthetic lethal interaction. Studies with other CDK4/6 inhibitors have identified synthetic lethal partners, such as GATAD1, which can be targeted to enhance the efficacy of the primary drug.<sup>[1][2][7]</sup>
- **Elucidation of Novel Biological Pathways:** The results of a CRISPR screen with **YY173** can provide insights into the broader biological consequences of CDK4/6 inhibition. By analyzing the pathways enriched among the identified hits, researchers can better understand the cellular processes that are affected by **YY173** and how cancer cells adapt to its presence.

## Quantitative Data from a Representative CRISPR Screen

The following tables represent hypothetical data from a genome-wide CRISPR knockout screen designed to identify genes that modulate sensitivity to **YY173** in a cancer cell line.

Table 1: Top Enriched Genes in **YY173**-Resistant Population (Positive Selection)

Gene Symbol	Description	Log2 Fold Change (YY173 vs. DMSO)	p-value
RB1	Retinoblastoma 1	5.8	1.2e-8
FAT1	FAT Atypical Cadherin 1	4.5	3.4e-7
PTEN	Phosphatase and Tensin Homolog	4.2	9.1e-7
NF2	Neurofibromin 2	3.9	2.5e-6
LATS2	Large Tumor Suppressor Kinase 2	3.7	5.0e-6

Table 2: Top Depleted Genes in **YY173**-Treated Population (Negative Selection - Synthetic Lethality)

Gene Symbol	Description	Log2 Fold Change (YY173 vs. DMSO)	p-value
WEE1	WEE1 G2 Checkpoint Kinase	-6.2	8.5e-9
PLK1	Polo-Like Kinase 1	-5.9	1.1e-8
AURKB	Aurora Kinase B	-5.5	4.3e-8
CHEK1	Checkpoint Kinase 1	-5.1	7.8e-8
BUB1B	BUB1 Mitotic Checkpoint Serine/Threonine Kinase B	-4.8	1.5e-7

## Experimental Protocols

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to **YY173**.

## 1. Cell Line Preparation and Lentiviral Library Production

- **Cell Line Selection:** Choose a cancer cell line that is sensitive to **YY173**. The sensitivity should be determined beforehand using a cell viability assay (e.g., CellTiter-Glo®).
- **Cas9 Expression:** Ensure stable expression of Cas9 in the chosen cell line. This can be achieved by transducing the cells with a lentiviral vector expressing Cas9 and selecting for stable integrants.
- **sgRNA Library:** Use a genome-wide or targeted sgRNA library (e.g., GeCKOv2, Brunello).[\[5\]](#)  
[\[10\]](#)
- **Lentivirus Production:** Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.

## 2. Lentiviral Transduction of sgRNA Library

- **Transduction:** Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- **Selection:** Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
- **Initial Cell Population:** Harvest a sample of cells after selection to serve as the day 0 reference point.

## 3. **YY173** Treatment and Cell Proliferation

- **Drug Treatment:** Split the transduced cell population into two groups: a treatment group and a control group. Treat the treatment group with **YY173** at a pre-determined concentration (e.g., IC50 or IC80). Treat the control group with the vehicle (e.g., DMSO).
- **Cell Culture:** Culture the cells for an extended period (e.g., 14-21 days), ensuring that the cells are passaged as needed and that a sufficient number of cells are maintained to preserve the complexity of the sgRNA library.

- Final Cell Harvest: At the end of the treatment period, harvest the surviving cells from both the **YY173**-treated and vehicle-treated populations.

#### 4. Genomic DNA Extraction, PCR, and Sequencing

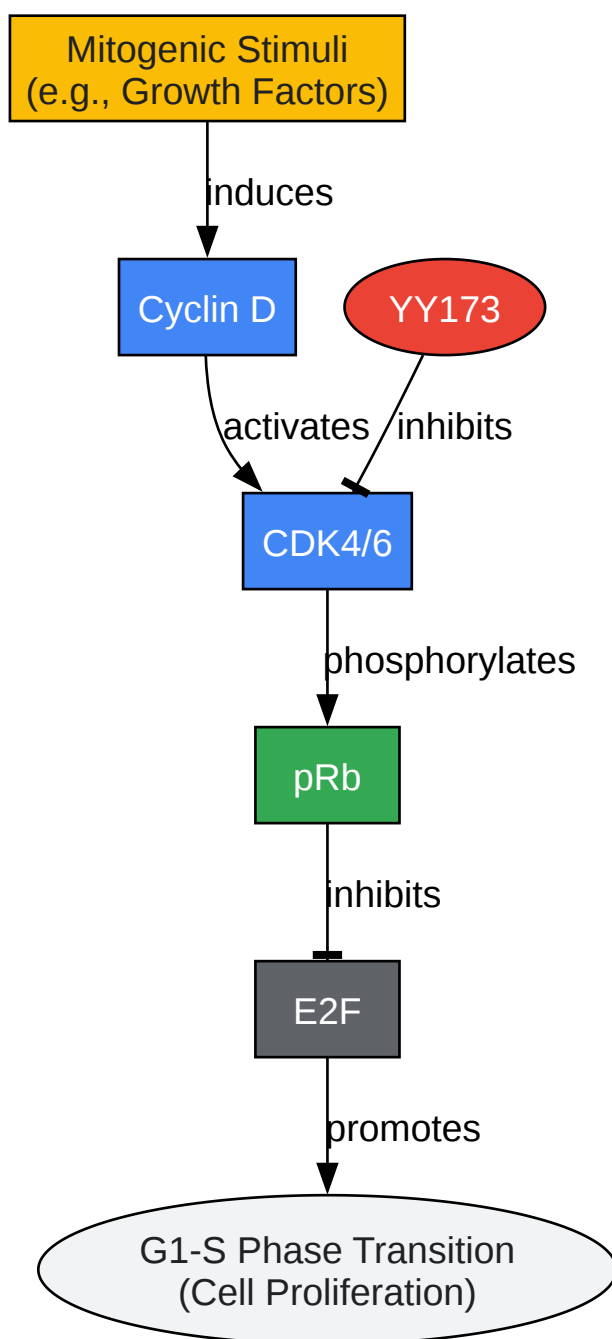
- gDNA Extraction: Extract genomic DNA from the day 0 reference cells and the final cell populations from both treatment and control groups.
- PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
- Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing to determine the relative abundance of each sgRNA in each sample.

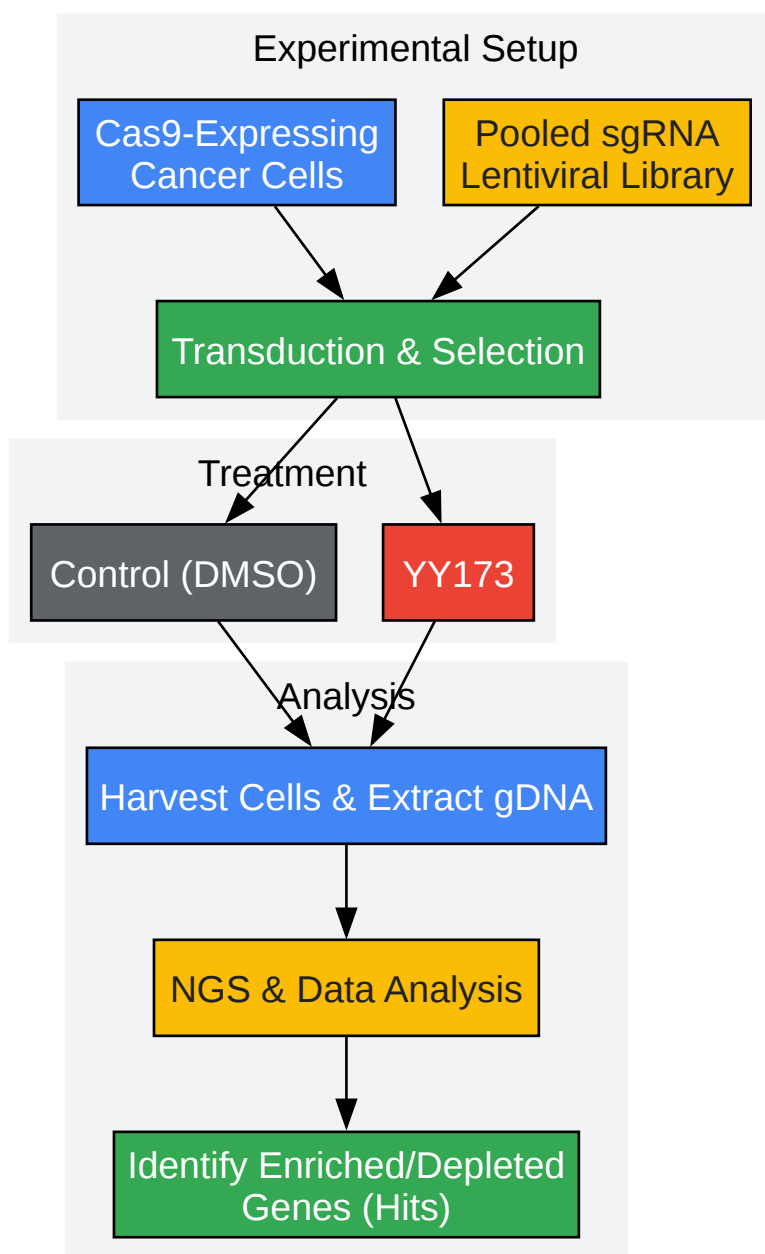
#### 5. Data Analysis

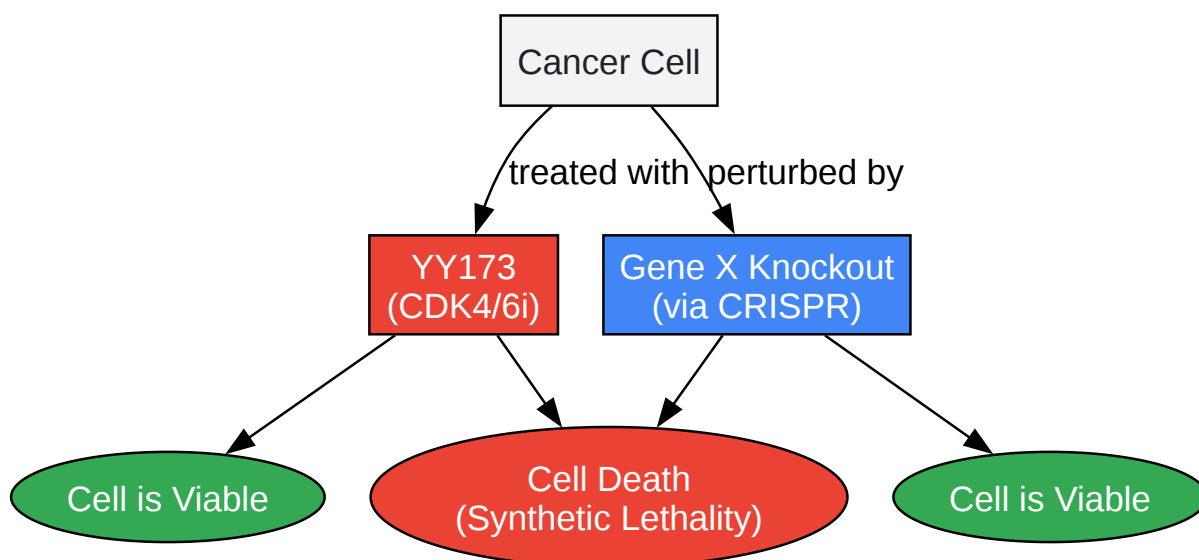
- Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
- Enrichment/Depletion Analysis: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the **YY173**-treated population compared to the control population.
- Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to obtain a gene-level score and ranking.
- Pathway Analysis: Perform pathway analysis on the list of hit genes to identify enriched biological pathways.

## Visualizations

### CDK4/6 Signaling Pathway







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